Antimony Trisulfide

Vue d'ensemble

Description

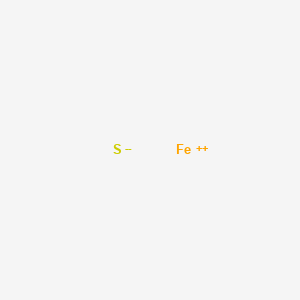

Antimony Trisulfide, also known as black sulphide of antimony, is a chemical compound with the formula Sb₂S₃. It is a black solid with a metallic luster and is primarily used in homeopathy. This compound is derived from the mineral stibnite, which is a major source of antimony metal .

Synthetic Routes and Reaction Conditions:

Homeopathic Preparation: The preparation of this compound in homeopathy involves several steps. Initially, the raw antimony is ground into a fine powder. This powder is then soaked in a mixture of alcohol and water, typically in a 1:10 ratio. The mixture undergoes maceration for several days to ensure thorough extraction of the active compounds. After maceration, the mixture is filtered to remove solid particles, leaving behind the liquid extract known as the mother tincture. This mother tincture is then diluted in specific ratios, commonly one part tincture to 99 parts diluent for a 1C potency or one part tincture to 999 parts diluent for a 2C potency.

Industrial Production Methods:

Extraction from Stibnite: Industrially, this compound is extracted from the mineral stibnite. The stibnite ore is crushed and then subjected to a roasting process in the presence of air, which converts the antimony trisulphide to antimony trioxide.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form antimony trioxide (Sb₂O₃) when heated in the presence of oxygen.

Reduction: The compound can be reduced to metallic antimony using carbon as a reducing agent.

Substitution: this compound can participate in substitution reactions where the sulphide ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Carbon at high temperatures.

Substitution: Various anions in aqueous or non-aqueous media.

Major Products Formed:

Oxidation: Antimony trioxide (Sb₂O₃).

Reduction: Metallic antimony (Sb).

Substitution: Various antimony compounds depending on the substituting anion.

Applications De Recherche Scientifique

Antimony Trisulfide has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other antimony compounds.

Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.

Medicine: Primarily used in homeopathy for treating various conditions such as digestive disorders, skin conditions, and respiratory issues.

Industry: Utilized as a pigment due to its deep black color and as a source of antimony metal.

Mécanisme D'action

The exact mechanism of action of Antimony Trisulfide in homeopathy is not fully understood. it is believed to exert its effects through modulation of the immune system and interaction with cellular pathways. Studies have shown that it can reduce monocyte migration to infection sites and inhibit parasite-induced peaks of certain chemokines, leading to clinical improvement in conditions such as Leishmania infection .

Comparaison Avec Des Composés Similaires

Antimony Trioxide (Sb₂O₃): Used in flame retardants and as a catalyst in the production of polyethylene terephthalate.

Antimony Potassium Tartrate: Historically used in medicine as an emetic and for treating parasitic infections.

Arsenicum Album: Another homeopathic remedy with similar applications in treating digestive and skin conditions.

Uniqueness of Antimonium Crudum: Antimony Trisulfide is unique in its broad range of applications in homeopathy, particularly for treating skin and digestive disorders. Its preparation method, involving potentization, distinguishes it from other antimony compounds used in conventional medicine and industry .

Propriétés

IUPAC Name |

antimony(3+);trisulfide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Sb/q3*-2;2*+3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWBARWTDVQPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

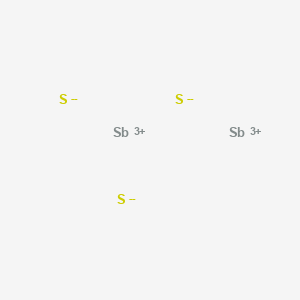

[S-2].[S-2].[S-2].[Sb+3].[Sb+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sb2S3, S3Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Antimony trisulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Antimony_trisulfide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid (naturally occurring form, stibnite) or orange-red solid; [Hawley] If the unstable red-orange modification occurs along with the black, crystalline form, the mixture can be carmine or brownish red; [HSDB] Black odorless chunks; [MSDSonline] | |

| Record name | Antimony trisulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Practically insoluble in water, In water, 0.002/100 at 20 °C (decomposes), Soluble in concentrated hydrochloric acid, For more Solubility (Complete) data for Antimony trisulfide (7 total), please visit the HSDB record page. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 4-48 | |

| Record name | Antimony trisulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.562 g/cu cm at 25 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 4-48 | |

| Record name | Antimony trisulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gray, lustrous, crystalline masses or grayish-black powder; also exists in red modification, Gray-black orthogonal crystals, Black crystals; orange-red crystals, Red to black crystals, Has an unstable red-orange modification. If this occurs along with the black, crystalline form, the mixture can be carmine or brownish red. | |

CAS No. |

1345-04-6 | |

| Record name | ANTIMONY TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79059A38U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Antimony trisulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

550 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 4-48 | |

| Record name | Antimony trisulfide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

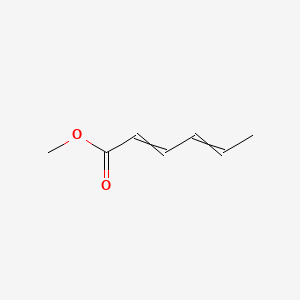

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B7820709.png)

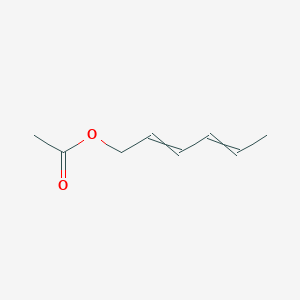

![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-formate, (1R,2R,4R)-rel-](/img/structure/B7820730.png)

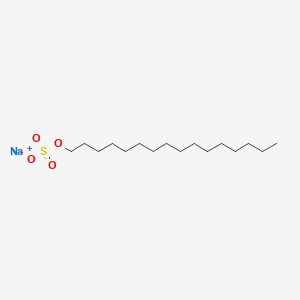

![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B7820742.png)